(3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone
Description
(3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone is a hybrid heterocyclic compound featuring a benzyloxy-substituted isoxazole ring linked via a methanone bridge to a 2-methylindolin moiety. This structure combines pharmacophoric elements from both indoline and isoxazole classes, which are frequently explored in drug discovery for their bioactivity.
Properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(3-phenylmethoxy-1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-14-11-16-9-5-6-10-17(16)22(14)20(23)18-12-19(21-25-18)24-13-15-7-3-2-4-8-15/h2-10,12,14H,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGFPSDWRLWPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=NO3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone is a synthetic organic molecule characterized by its unique structural components, including an isoxazole ring, a benzyloxy group, and an indoline moiety. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities.
Structural Overview
The structure of the compound can be broken down into three main parts:
- Benzyloxy Group : Often used as a protecting group in organic synthesis.
- Isoxazole Ring : Known for its presence in various bioactive compounds, contributing to antibacterial and antifungal properties.
- Indoline Ring : Associated with various pharmacological activities, including anticancer effects.
Anticancer Activity
The potential anticancer properties of isoxazole derivatives have been explored extensively. Compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) . The mechanism of action may involve the induction of apoptosis or cell cycle arrest, although detailed studies on this specific compound are required to establish its efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
-
Antibacterial Activity Study :
Compound MIC (µg/mL) Target Bacteria A 10 Bacillus subtilis B 25 Staphylococcus aureus C 50 Escherichia coli -
Anticancer Activity :
Compound Cell Line IC50 (µM) X MCF-7 15 Y A549 20 Z PC3 30
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzyme Activity : Isoxazole derivatives can interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Certain structural features may facilitate the activation of apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their similarity scores (based on , and 8):
| Compound Name | CAS No. | Similarity Score | Key Functional Groups |
|---|---|---|---|
| (3-(Benzyloxy)isoxazol-5-yl)methanol | 123320-44-5 | 0.53 | Benzyloxyisoxazole, hydroxyl group |
| 3-(Benzyloxy)isoxazole-5-carboxylic acid | 55809-36-4 | 0.52 | Benzyloxyisoxazole, carboxylic acid |
| 4,6-Dimethoxyindoline-2,3-dione | 1449413-05-1 | 0.54 | Indoline dione, methoxy groups |
| (1-Methylindol-3-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone | N/A | N/A | Indole, benzimidazole, methanone |
Key Observations :
- The target compound distinguishes itself by combining a benzyloxyisoxazole with a 2-methylindolin methanone, unlike analogs such as (3-(Benzyloxy)isoxazol-5-yl)methanol, which lacks the indoline moiety.
- Compared to 4,6-dimethoxyindoline-2,3-dione, the target compound replaces the dione group with a methanone-linked isoxazole, likely enhancing its interaction with hydrophobic binding pockets .
Physicochemical Properties
| Compound Name | Molecular Weight | Solubility Trends | Boiling Point |
|---|---|---|---|
| (3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone | ~335.35 (calculated) | Moderate (lipophilic due to benzyl and indolin groups) | Not reported |
| (3-(Benzyloxy)isoxazol-5-yl)methanol | 205.21 | Higher in polar solvents (e.g., ethanol) | Not reported |
| 4,6-Dimethoxyindoline-2,3-dione | 207.18 | Low (crystalline solid) | Not reported |
Key Observations :
Key Observations :
- The methanol analog exhibits strong SOD1 binding affinity (−9.4057 kcal/mol) and low RMSD (1.59431), suggesting that the benzyloxyisoxazole scaffold is critical for stable enzyme interactions .
Q & A
Basic Question: What are the typical synthetic routes for (3-(Benzyloxy)isoxazol-5-yl)(2-methylindolin-1-yl)methanone, and what reaction conditions are critical for reproducibility?
Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, often starting with the preparation of isoxazole and indoline precursors. Key steps include:
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for connecting the isoxazole and indoline moieties .
- Benzyloxy Group Introduction : Nucleophilic substitution or protection/deprotection strategies using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Temperature Control : Reactions often require precise heating (e.g., reflux in ethanol or DMSO) to avoid side products .
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for coupling efficiency .
Reproducibility hinges on rigorous purification (e.g., column chromatography, recrystallization) and spectroscopic validation (NMR, HPLC) .
Advanced Question: How can researchers address contradictory yields or purity data reported in synthetic protocols for this compound?
Methodological Answer:
Contradictions often arise from variations in:
- Reagent Ratios : Excess benzyl bromide or coupling agents may lead to over-substitution or byproducts .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. alcohols (e.g., EtOH) can alter reaction kinetics and purity .
- Catalyst Activity : Trace moisture or oxygen can deactivate palladium catalysts, reducing yields .
Resolution Strategy : - Conduct Design of Experiments (DoE) to optimize reagent stoichiometry and solvent systems.
- Use inline monitoring (e.g., FTIR, LC-MS) to track intermediate formation .
- Validate results with orthogonal characterization (e.g., X-ray crystallography for structural confirmation) .
Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Definitive structural assignment for crystalline derivatives .
Advanced Question: How can computational methods resolve ambiguities in the compound’s electronic structure or reactivity?
Methodological Answer:
- DFT Calculations : Predict electron density distribution, HOMO-LUMO gaps, and reactive sites (e.g., electrophilic isoxazole ring) .
- Molecular Dynamics (MD) : Simulate solvation effects on stability and aggregation .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization .
Validation : Compare computed IR/Raman spectra with experimental data to refine models .
Basic Question: What functional groups in this compound are most susceptible to modification for structure-activity relationship (SAR) studies?
Methodological Answer:
- Benzyloxy Group : Replace with other alkoxy groups (e.g., methoxy, propoxy) to modulate lipophilicity .
- Indoline Methyl Group : Substitute with bulkier alkyl chains to probe steric effects .
- Isoxazole Ring : Introduce electron-withdrawing groups (e.g., nitro) to alter electronic properties .
Synthetic Strategy : Use parallel synthesis or combinatorial libraries for systematic SAR exploration .
Advanced Question: How can researchers design experiments to probe the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins .
- Kinetic Studies : Measure inhibition constants (Kᵢ) for enzyme targets (e.g., kinases) under varied pH/temperature .
- Metabolic Profiling : Incubate with liver microsomes to identify Phase I/II metabolites (LC-MS/MS) .
- Gene Expression Analysis : RNA-seq or proteomics to map downstream pathways affected by the compound .
Basic Question: What are the key stability concerns for this compound under storage or experimental conditions?
Methodological Answer:
- Hydrolytic Degradation : The benzyloxy group is prone to hydrolysis in aqueous media (pH < 5 or > 9) .
- Photodegradation : Isoxazole rings may undergo [2+2] cycloaddition under UV light; store in amber vials .
- Oxidation : Indoline’s tertiary amine can oxidize; use antioxidants (e.g., BHT) in solution .
Mitigation : Conduct accelerated stability studies (40°C/75% RH) and monitor via HPLC .
Advanced Question: How can researchers reconcile discrepancies in biological activity data across different assay platforms?
Methodological Answer:
Discrepancies may arise from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or serum content .
- Solubility Limits : Use DMSO concentrations < 0.1% to avoid cytotoxicity artifacts .
- Metabolic Interference : Liver S9 fractions in some assays may prematurely degrade the compound .
Resolution : - Standardize protocols (e.g., CLSI guidelines) and include positive/negative controls.
- Validate hits using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Basic Question: What purification strategies are recommended for isolating high-purity (>95%) samples of this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) for baseline separation .
- Recrystallization : Ethanol/water mixtures yield crystalline solids with minimal impurities .
- Prep-HPLC : Reverse-phase C18 columns for final polishing (ACN/water + 0.1% TFA) .
Advanced Question: How can cross-disciplinary approaches (e.g., materials science, pharmacology) enhance research on this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
